

Spectral Data of 5-Chloro-2,4-dihydroxybenzaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 5-Chloro-2,4-dihydroxybenzaldehyde

Cat. No.: B189936

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This technical guide provides a comprehensive overview of the spectral data for **5-Chloro-2,4-dihydroxybenzaldehyde**, a key intermediate in various chemical syntheses. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical research. This document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Chemical Structure and Properties

- IUPAC Name: **5-Chloro-2,4-dihydroxybenzaldehyde**
- CAS Number: 131088-02-3
- Molecular Formula: $C_7H_5ClO_3$
- Molecular Weight: 172.57 g/mol

Spectroscopic Data

The following sections present the available spectroscopic data for **5-Chloro-2,4-dihydroxybenzaldehyde**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (Proton NMR) Data

The ^1H NMR spectrum of **5-Chloro-2,4-dihydroxybenzaldehyde** has been reported in deuterated dimethyl sulfoxide (DMSO-d_6). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Source |
|----------------------------|--------------|-------------|--------------|--------|
| 11.39 | Singlet | 1H | Phenolic OH | [1] |
| 10.87 | Singlet | 1H | Phenolic OH | [1] |
| 9.98 | Singlet | 1H | Aldehyde CHO | [1] |
| 7.00 | Singlet | 1H | Aromatic CH | [1] |
| 6.58 | Singlet | 1H | Aromatic CH | [1] |
| Alternative Aromatic Shift | | | | |
| 7.59 | Singlet | 1H | Aromatic CH | [2] |

Note: A discrepancy in the chemical shift of one of the aromatic protons has been noted between different data sources.

^{13}C NMR (Carbon-13 NMR) Data

Explicit experimental ^{13}C NMR data for **5-Chloro-2,4-dihydroxybenzaldehyde** was not available in the searched databases. However, for comparative analysis, the ^{13}C NMR data for the structurally related compound, 2,4-dihydroxybenzaldehyde oxime, is presented below. The spectrum was recorded in DMSO-d_6 . [3]

| Chemical Shift (ppm) | Assignment (for 2,4-dihydroxybenzaldehyde oxime) |
|----------------------|--|
| 163.2 | C4-OH |
| 162.1 | C2-OH |
| 146.7 | C=N-OH |
| 135.3 | C6 |
| 109.0 | C1 |
| 107.1 | C5 |
| 104.7 | C3 |

Note: The chemical shifts for **5-Chloro-2,4-dihydroxybenzaldehyde** are expected to be influenced by the presence of the chloro group and the aldehyde functionality.

Infrared (IR) Spectroscopy

A specific experimental IR spectrum for **5-Chloro-2,4-dihydroxybenzaldehyde** is not readily available. However, based on the functional groups present and data from analogous compounds such as 2,4-dihydroxybenzaldehyde and various chlorobenzaldehydes, the expected characteristic absorption bands are as follows.^{[4][5][6][7][8]}

| Wavenumber (cm ⁻¹) | Vibration Type | Functional Group |
|--------------------------------|----------------|------------------|
| 3600-3200 | O-H stretch | Phenolic OH |
| 3100-3000 | C-H stretch | Aromatic C-H |
| 2900-2700 | C-H stretch | Aldehyde C-H |
| 1700-1650 | C=O stretch | Aldehyde C=O |
| 1620-1580 | C=C stretch | Aromatic C=C |
| 1300-1200 | C-O stretch | Phenolic C-O |
| 800-600 | C-Cl stretch | Aryl-Cl |

Mass Spectrometry (MS)

Mass spectrometry data has been acquired using different ionization techniques.

Electrospray Ionization (ESI-MS)

- Mode: Negative Ion
- m/z: 170.9 [M-H]⁻[\[1\]](#)

Atmospheric Pressure Chemical Ionization (APCI+-MS)

- Mode: Positive Ion
- Calculated m/z for C₇H₅ClO₃: 172.0
- Measured m/z: 173.1 [M+H]⁺[\[2\]](#)

Predicted Collision Cross Section (CCS) Data[\[9\]](#)

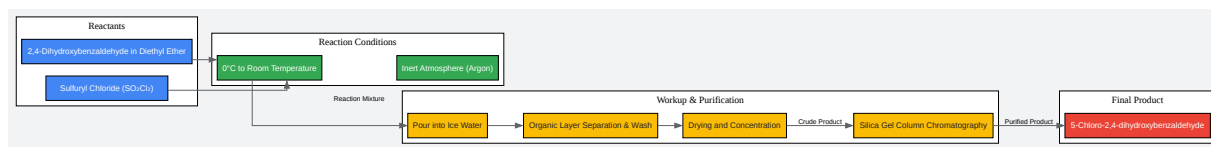
| Adduct | m/z | Predicted CCS (Å²) |
|---------------------|-----------|--------------------|
| [M+H] ⁺ | 173.00000 | 127.6 |
| [M+Na] ⁺ | 194.98194 | 138.8 |
| [M-H] ⁻ | 170.98544 | 129.7 |

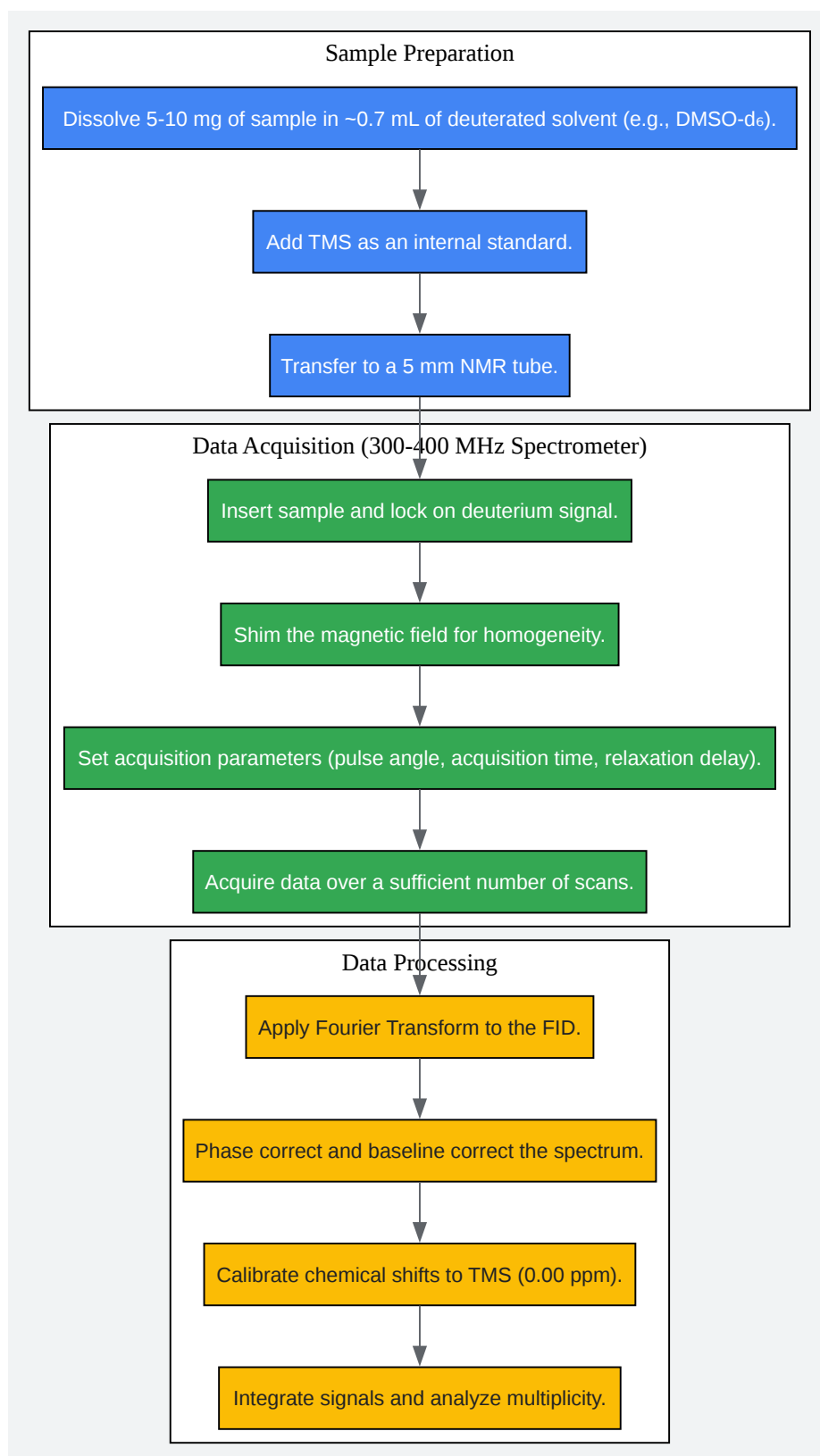
Experimental Protocols

The following sections provide detailed methodologies for the synthesis and spectral analysis of **5-Chloro-2,4-dihydroxybenzaldehyde**.

Synthesis of 5-Chloro-2,4-dihydroxybenzaldehyde[\[1\]](#)

The synthesis of **5-Chloro-2,4-dihydroxybenzaldehyde** is typically achieved via electrophilic chlorination of 2,4-dihydroxybenzaldehyde.





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